O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate
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Overview
Description
O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyl group, a tert-butylphenyl group, and a pyridinylcarbonimidothioate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the tert-butylphenylmethyl intermediate: This involves the reaction of tert-butylbenzene with formaldehyde under acidic conditions to form the corresponding benzyl alcohol, which is then converted to the benzyl chloride using thionyl chloride.
Reaction with pyridine-3-carbonimidothioate: The benzyl chloride intermediate is then reacted with pyridine-3-carbonimidothioate in the presence of a base such as sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butyl or pyridinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal, 4-(1,1-dimethylethyl): Known for its use in organic synthesis and as an intermediate in the production of other chemicals.
Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]: Used in the synthesis of epoxy resins and other polymers.
Uniqueness
O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51308-64-6 |
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Molecular Formula |
C21H28N2OS |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-(2-butylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C21H28N2OS/c1-5-6-8-18-19(9-7-14-22-18)23-20(24)25-15-16-10-12-17(13-11-16)21(2,3)4/h7,9-14H,5-6,8,15H2,1-4H3,(H,23,24) |
InChI Key |
AVIIYEYDHKRPNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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